Nitracrine
Overview
Description
It was first synthesized in 1954 by Ledóchowski and his team at the Department of Chemistry of Drugs, Polytechnical University of Gdansk . The compound is known for its ability to induce the unwinding of supercoiled DNA and bind to DNA through intercalation, forming drug-DNA adducts and DNA interstrand crosslinks .
Preparation Methods
. The synthetic route typically involves the following steps:
Nitration: The acridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Alkylation: The amino group is then alkylated with a dialkylaminoalkyl halide to introduce the dialkylaminoalkylamino side chain.
Industrial production methods for nitracrine are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of more efficient catalysts and solvents to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Nitracrine undergoes various chemical reactions, including:
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include concentrated nitric acid and sulfuric acid for nitration, tin(II) chloride or iron powder for reduction, and dialkylaminoalkyl halides for alkylation . Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted derivatives .
Scientific Research Applications
Mechanism of Action
Nitracrine exerts its effects by intercalating into DNA, causing the unwinding of the DNA helix and forming drug-DNA adducts and DNA interstrand crosslinks . This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The molecular targets of this compound include DNA and various DNA-associated enzymes, such as topoisomerases . The pathways involved in its mechanism of action include the induction of DNA damage and the activation of DNA damage response pathways .
Comparison with Similar Compounds
Nitracrine is similar to other acridine derivatives, such as 5-nitro-4-(N,N-dimethylaminopropylamino)quinoline (5-nitraquine) . this compound has a unique structure that allows it to intercalate into DNA more effectively than other similar compounds . This unique intercalation ability makes this compound a more potent DNA-damaging agent and a more effective anticancer agent compared to other acridine derivatives .
Similar compounds to this compound include:
These compounds share similar structural features with this compound but differ in their DNA-binding affinities and biological activities .
Properties
IUPAC Name |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVWGSQGCWCDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196481 | |
Record name | Nitracrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-39-5 | |
Record name | Nitracrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4533-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitracrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitracrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITRACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712MLZ30SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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